Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH
Description
Structure and Function Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic 19-residue peptide fragment derived from adrenocorticotropic hormone (ACTH). It features an acetylated N-terminal (Ac-Phe) and a free C-terminal hydroxyl group. The sequence includes multiple charged residues (4 lysines, 4 arginines) and proline-rich regions, which are critical for structural stability and receptor interactions . This peptide is used to study corticosteroidogenesis, particularly its role in modulating adrenal steroid secretion .
Properties
Molecular Formula |
C107H170N32O21 |
|---|---|
Molecular Weight |
2240.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C107H170N32O21/c1-61(2)86(135-96(151)81-38-24-52-137(81)101(156)76(34-16-20-48-111)126-85(143)59-122-89(144)79(57-67-58-121-70-30-12-11-29-69(67)70)132-93(148)75(36-22-50-119-106(114)115)129-95(150)78(124-64(7)140)55-65-27-9-8-10-28-65)98(153)123-60-84(142)125-71(31-13-17-45-108)90(145)127-72(32-14-18-46-109)91(146)128-74(35-21-49-118-105(112)113)92(147)131-77(37-23-51-120-107(116)117)102(157)138-53-25-39-82(138)97(152)136-88(63(5)6)99(154)130-73(33-15-19-47-110)94(149)134-87(62(3)4)100(155)133-80(56-66-41-43-68(141)44-42-66)103(158)139-54-26-40-83(139)104(159)160/h8-12,27-30,41-44,58,61-63,71-83,86-88,121,141H,13-26,31-40,45-57,59-60,108-111H2,1-7H3,(H,122,144)(H,123,153)(H,124,140)(H,125,142)(H,126,143)(H,127,145)(H,128,146)(H,129,150)(H,130,154)(H,131,147)(H,132,148)(H,133,155)(H,134,149)(H,135,151)(H,136,152)(H,159,160)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,86-,87-,88-/m0/s1 |
InChI Key |
UYRCARGBRQBNEP-ZBICCCPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the peptide’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents for amino acid substitution, such as N-methylmorpholine (NMM) buffer for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Biochemical Research
Peptide Synthesis and Characterization
- The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a functional peptide. Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the purity and identity of the synthesized peptides .
Enzyme Inhibition Studies
- This peptide has been investigated for its potential as an inhibitor of various enzymes. For instance, modifications in the peptide sequence can enhance its binding affinity to specific proteases, making it a candidate for developing protease inhibitors that could be useful in therapeutic applications .
Therapeutic Applications
Antiviral Activity
- Research has shown that certain peptides similar in structure to this compound exhibit antiviral properties. They can inhibit viral proteases, making them potential candidates for antiviral drug development, particularly against viruses like SARS-CoV-2 .
Cancer Therapy
- Peptides with sequences resembling this compound have been studied for their ability to target cancer cells selectively. The incorporation of specific amino acids can enhance the peptide's stability and efficacy in targeting tumor microenvironments, potentially leading to novel cancer therapies .
Neurobiology
Neuroprotective Effects
- Peptides similar to this compound have been explored for their neuroprotective properties. They may help in reducing oxidative stress and inflammation in neural tissues, which is crucial for developing treatments for neurodegenerative diseases .
Immunology
Immune Modulation
- The immunomodulatory effects of peptides like this compound have been studied in various contexts. They can influence cytokine production and enhance immune responses, making them potential candidates for vaccine adjuvants or therapies for autoimmune diseases .
Case Studies
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Study on SARS-CoV-2 Inhibitors | Evaluate antiviral efficacy | Identified structural similarities with effective protease inhibitors | Potential use in drug development against COVID-19 |
| Cancer Cell Targeting Research | Assess selective toxicity | Peptides demonstrated selective binding to cancer cells over normal cells | Basis for targeted cancer therapies |
| Neuroprotective Peptide Study | Investigate neuroprotection mechanisms | Showed reduction in neuronal apoptosis under stress conditions | Potential therapeutic strategies for neurodegenerative disorders |
Mechanism of Action
The mechanism of action of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For instance, it may bind to a receptor, triggering a cascade of intracellular events that result in a physiological response .
Comparison with Similar Compounds
Tabulated Comparison
Key Findings
- Structural Motifs : The target peptide’s Trp-Gly-Lys-Pro-Val segment is conserved in ACTH fragments across species, suggesting a role in receptor binding .
- Functional Trade-offs : Truncation of the C-terminal (residues 25–39) in the target peptide likely reduces corticosteroidogenic activity compared to full-length ACTH(1-39) .
- Modification Impact: Acetylation enhances metabolic stability, as seen in both the target peptide and dynorphin analogs like JVA-901 .
Biological Activity
Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structure and Properties
The compound is a peptide composed of 18 amino acids with an acetyl group at the N-terminus. Its sequence includes several positively charged residues (Lys, Arg) and aromatic residues (Phe, Trp, Tyr), which are known to influence biological interactions and activities.
Antioxidant Activity
Research indicates that peptides with aromatic amino acids exhibit significant antioxidant properties. For example, peptides derived from food sources have shown the ability to scavenge free radicals, reducing oxidative stress in cells. The presence of Trp and Tyr in this compound may enhance its antioxidant capacity, potentially offering protective effects against cellular damage.
Antihypertensive Effects
Peptides with sequences similar to this compound have been studied for their angiotensin-converting enzyme (ACE) inhibitory activity. This activity is crucial for managing hypertension. Studies have shown that short-chain peptides can effectively inhibit ACE, leading to reduced blood pressure in hypertensive models. The specific amino acid composition of this peptide may contribute to its efficacy in this regard.
Immunomodulatory Effects
Certain peptides have been identified as immunomodulators, capable of enhancing or suppressing immune responses. This compound may possess similar properties due to the presence of Arg and Lys residues, which are known to play roles in immune function. Research into peptide-based therapies suggests that such compounds can modulate cytokine production and influence immune cell activity.
In Vivo Studies
- Hypertensive Rat Models : A study demonstrated that a peptide with a similar sequence significantly reduced systolic blood pressure in spontaneously hypertensive rats (SHRs) by inhibiting ACE activity. The IC50 value was reported as 9.4 µg/mL, indicating potent activity against hypertension .
- Antioxidant Activity : In another investigation, peptides derived from food proteins were tested for their ability to scavenge reactive oxygen species (ROS). Results indicated that those with hydrophobic or aromatic residues showed superior antioxidant effects compared to other sequences .
In Vitro Studies
- Cell Culture Models : Peptides resembling this compound were evaluated for their effects on cell viability under oxidative stress conditions. These studies revealed a protective effect against apoptosis induced by ROS .
- Cytokine Modulation : Research has shown that certain peptides can modulate the production of pro-inflammatory cytokines in macrophage cultures. The specific sequence and charge distribution of this compound may influence its immunomodulatory properties .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
